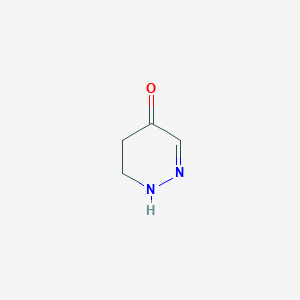

5,6-Dihydropyridazin-4-ol

Description

BenchChem offers high-quality 5,6-Dihydropyridazin-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5,6-Dihydropyridazin-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-dihydro-1H-pyridazin-4-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O/c7-4-1-2-5-6-3-4/h3,5H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQNZLGAPRRIHIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNN=CC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

98.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Dihydropyridazinone Derivatives: A Versatile Scaffold for Modulating Key Biological Pathways

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The Enduring Potential of the Dihydropyridazinone Core

The pyridazinone nucleus, a six-membered heterocyclic ring containing two adjacent nitrogen atoms, represents a "magic moiety" or "wonder nucleus" in medicinal chemistry.[1] Its derivatives, particularly the 4,5-dihydropyridazinone scaffold, have garnered significant interest due to their synthetic accessibility and the diverse array of pharmacological activities they exhibit.[2][3] These compounds have demonstrated a remarkable ability to interact with a wide range of biological targets, leading to potential therapeutic applications in cardiovascular disease, inflammation, cancer, and infectious diseases.[1][4]

Marketed drugs such as the cardiotonic agents Levosimendan and Pimobendan contain the pyridazinone core, underscoring the clinical relevance of this chemical class.[1][2] The versatility of the dihydropyridazinone ring allows for easy functionalization at multiple positions, enabling chemists to fine-tune the steric and electronic properties of the molecules to optimize potency, selectivity, and pharmacokinetic profiles.[3][4]

This guide provides an in-depth technical overview of the principal biological activities of dihydropyridazinone derivatives. We will explore the key mechanisms of action, present detailed experimental protocols for their evaluation, and visualize the complex biological pathways involved. This document is intended to serve as a comprehensive resource for researchers and scientists engaged in the discovery and development of novel therapeutics based on this privileged scaffold.

Section 1: Cardiovascular Activity - Modulating Cardiac and Vascular Function

Dihydropyridazinone derivatives have been extensively investigated for their cardiovascular effects, primarily as positive inotropic (cardiotonic) and vasodilatory agents.[4][5] This dual action, often termed "inodilation," is highly beneficial in the management of conditions like congestive heart failure, where there is a need to both increase cardiac output and reduce the workload on the heart.[4]

Core Mechanism: Phosphodiesterase 3 (PDE3) Inhibition

The primary mechanism underlying the cardiovascular effects of many dihydropyridazinone derivatives is the inhibition of phosphodiesterase 3 (PDE3), a key enzyme in the cyclic adenosine monophosphate (cAMP) signaling pathway.[6][7]

-

Causality of Action : PDE3 is responsible for the hydrolysis and degradation of cAMP in cardiac and vascular smooth muscle cells.[6] By inhibiting PDE3, dihydropyridazinone derivatives prevent the breakdown of cAMP, leading to its intracellular accumulation.

-

In the Myocardium : Elevated cAMP levels activate Protein Kinase A (PKA), which phosphorylates L-type calcium channels, leading to increased calcium influx and enhanced myocardial contractility (a positive inotropic effect).[6]

-

In Vascular Smooth Muscle : Increased cAMP levels lead to the activation of PKA, which in turn phosphorylates and inactivates myosin light chain kinase (MLCK). This prevents the phosphorylation of myosin, resulting in smooth muscle relaxation and vasodilation.[7] This vasodilation reduces both preload and afterload on the heart.[4]

-

Some derivatives, like Levosimendan, exhibit a dual mechanism, also acting as calcium sensitizers by binding to cardiac troponin C, which enhances contractility without significantly increasing intracellular calcium concentrations.[4]

Visualization: PDE3 Inhibition Pathway

Caption: Mechanism of inodilation by dihydropyridazinone derivatives via PDE3 inhibition.

Experimental Protocol: Ex Vivo Vasorelaxation Assay

This protocol describes a self-validating system to assess the vasodilatory potential of test compounds on isolated arterial rings, a standard preclinical model.

Objective: To determine the concentration-dependent vasorelaxant effect of dihydropyridazinone derivatives on pre-contracted rat thoracic aorta.

Materials:

-

Male Wistar rats (250-300g)

-

Krebs-Henseleit solution (in mM: 118 NaCl, 4.7 KCl, 1.2 KH2PO4, 1.2 MgSO4, 2.5 CaCl2, 25 NaHCO3, 11.1 glucose)

-

Phenylephrine (PE) or KCl for pre-contraction

-

Test compounds (dihydropyridazinone derivatives)

-

Acetylcholine (ACh) for endothelium integrity check

-

Organ bath system with isometric force transducers

Methodology:

-

Tissue Preparation:

-

Humanely euthanize the rat according to approved institutional guidelines.

-

Carefully excise the thoracic aorta and place it in ice-cold Krebs-Henseleit solution.

-

Gently remove adhering connective and fatty tissues. The rationale here is to isolate the vessel for direct measurement of its response without interference from surrounding tissues.

-

Cut the aorta into rings of 3-4 mm in length.

-

-

Mounting:

-

Mount the aortic rings in organ baths containing Krebs-Henseleit solution at 37°C, continuously gassed with 95% O2 and 5% CO2 to maintain physiological pH (7.4) and oxygenation.

-

Connect the rings to isometric force transducers to record changes in tension.

-

-

Equilibration and Viability Check:

-

Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g. The tension is critical; too little and the response is weak, too much and the tissue can be damaged.

-

Induce a contraction with 60 mM KCl. This depolarization-induced contraction confirms the viability of the smooth muscle.

-

Wash the rings and allow them to return to baseline.

-

-

Endothelium Integrity Check (Self-Validation Step):

-

Pre-contract the rings with Phenylephrine (PE, 1 µM).

-

Once a stable plateau is reached, add Acetylcholine (ACh, 10 µM). A relaxation of >70% indicates a functional endothelium. This step is crucial to determine if the observed vasodilation is endothelium-dependent or -independent.

-

Wash the rings and allow them to return to baseline.

-

-

Compound Testing:

-

Induce a stable submaximal contraction with PE (1 µM).

-

Once the contraction is stable, add the dihydropyridazinone test compound in a cumulative concentration-response manner (e.g., 1 nM to 100 µM).

-

Allow the response to stabilize at each concentration before adding the next. This cumulative addition allows for the determination of a full dose-response curve from a single tissue preparation.

-

-

Data Analysis:

-

Express the relaxation response as a percentage of the pre-contraction induced by PE.

-

Plot the concentration-response curve and calculate the EC50 value (the concentration of the compound that produces 50% of the maximal relaxation).

-

Data Summary: Cardiovascular Activity

| Compound Reference | Target | In Vitro Activity (IC50) | Ex Vivo Vasorelaxant Activity (EC50) | Source |

| Levosimendan | PDE3 / Ca2+ Sensitizer | - | - | [4] |

| Pimobendan | PDE3 / Ca2+ Sensitizer | - | - | [1] |

| MCI-154 | PDE3 Inhibitor | Potent | - | [4] |

| Derivative 4h | eNOS modulation | - | 0.0117 µM | [8] |

| Derivative 5e | eNOS modulation | - | 0.0025 µM | [8] |

Section 2: Anti-inflammatory Activity - Targeting Cyclooxygenase (COX)

A significant number of dihydropyridazinone derivatives have been synthesized and evaluated as anti-inflammatory agents.[3] Their primary mechanism in this context is often the inhibition of cyclooxygenase (COX) enzymes, mirroring the action of non-steroidal anti-inflammatory drugs (NSAIDs).[9]

Core Mechanism: COX-1 and COX-2 Inhibition

Inflammation is a protective response, but chronic inflammation contributes to various diseases.[9] Prostaglandins, key mediators of inflammation, are synthesized from arachidonic acid by COX enzymes.

-

Causality of Action :

-

COX-1 : This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological functions like gastrointestinal cytoprotection and platelet aggregation.[9] Inhibition of COX-1 is associated with the undesirable gastrointestinal side effects of many NSAIDs.

-

COX-2 : This isoform is typically undetectable in most tissues but is rapidly induced by inflammatory stimuli.[9] It produces prostaglandins that mediate inflammation, pain, and fever.

-

Selective Inhibition : Dihydropyridazinone derivatives that selectively inhibit COX-2 over COX-1 are highly sought after. The rationale is to achieve potent anti-inflammatory effects while minimizing the risk of gastrointestinal toxicity, offering a better safety profile compared to non-selective NSAIDs like ibuprofen or indomethacin.[3][9]

-

Visualization: Arachidonic Acid Cascade

Caption: Selective inhibition of COX-2 in the arachidonic acid pathway.

Experimental Protocol: In Vitro COX Inhibition Assay

This protocol provides a reliable method to determine the potency and selectivity of compounds against COX-1 and COX-2 isoforms.

Objective: To measure the IC50 (half-maximal inhibitory concentration) of dihydropyridazinone derivatives against human recombinant COX-1 and COX-2 enzymes.

Materials:

-

COX-1/COX-2 Inhibitor Screening Assay Kit (e.g., from Cayman Chemical or similar). These kits provide a self-validating system with all necessary reagents and controls.

-

Human recombinant COX-1 and COX-2 enzymes.

-

Arachidonic acid (substrate).

-

Colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Test compounds and reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1).

-

Microplate reader.

Methodology:

-

Reagent Preparation:

-

Prepare all buffers, enzymes, and substrates according to the manufacturer's protocol. The precise concentrations and buffer compositions are optimized by the manufacturer for reliable results.

-

Prepare serial dilutions of the test dihydropyridazinone derivatives and reference inhibitors in assay buffer.

-

-

Assay Procedure (performed in parallel for COX-1 and COX-2):

-

To the wells of a 96-well plate, add:

-

Assay Buffer

-

Heme

-

Enzyme (either COX-1 or COX-2)

-

Test compound or reference inhibitor.

-

-

Incubate for 15 minutes at 25°C. This pre-incubation allows the inhibitor to bind to the enzyme before the substrate is introduced.

-

-

Initiation of Reaction:

-

Add arachidonic acid to each well to initiate the enzymatic reaction. The enzyme will convert arachidonic acid to Prostaglandin G2 (PGG2).

-

The peroxidase activity of COX then reduces PGG2 to PGH2, which is coupled to the oxidation of the colorimetric substrate (TMPD).

-

-

Measurement and Analysis:

-

Immediately read the absorbance at a specified wavelength (e.g., 590 nm) using a microplate reader over a period of 5 minutes. The rate of color change is proportional to the COX activity.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the uninhibited control.

-

Plot the percent inhibition versus the log of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.

-

-

Selectivity Index (SI) Calculation:

-

The SI is a critical parameter for evaluating the therapeutic potential. It is calculated as: SI = IC50 (COX-1) / IC50 (COX-2)

-

A higher SI value indicates greater selectivity for COX-2.

-

Data Summary: Anti-inflammatory Activity

| Compound Reference | COX-2 IC50 (µM) | COX-1 IC50 (µM) | Selectivity Index (SI) | Source |

| Celecoxib (Reference) | 0.35 | - | >10 | [10] |

| Indomethacin (Reference) | - | - | 0.50 | [10] |

| Compound 7c | Dual Inhibitor | Dual Inhibitor | ~1 | [9] |

| Compound 4c | 0.26 | - | - | [10] |

| Compound 6b | 0.18 | - | 6.33 | [10] |

Section 3: Anticancer Activity - Inducing Cell Death in Malignant Cells

The development of novel anticancer agents remains a high priority, and dihydropyridazinone derivatives have emerged as a promising class of compounds.[1][11] They have been shown to exert cytotoxic effects against a variety of human cancer cell lines through multiple mechanisms.[12][13][14]

Core Mechanisms of Anticancer Action

Dihydropyridazinone derivatives can disrupt cancer cell proliferation and survival through several pathways:

-

Induction of Apoptosis: Many derivatives trigger programmed cell death. This is often achieved via the intrinsic (mitochondrial) pathway, characterized by mitochondrial depolarization, release of cytochrome c, and subsequent activation of executioner caspases like caspase-3.[11][15] This leads to DNA fragmentation and cell death.

-

Cell Cycle Arrest: These compounds can halt the progression of the cell cycle, often at the G2/M phase, preventing cancer cells from dividing and proliferating.[13][16]

-

Inhibition of Angiogenesis: Some derivatives act as inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key kinase involved in angiogenesis (the formation of new blood vessels that tumors need to grow).[17]

-

Proteotoxic and Oxidative Stress: Certain derivatives can induce the accumulation of reactive oxygen species (ROS) and impair the function of the proteasome, a cellular machine responsible for degrading damaged proteins.[11] This dual stress overwhelms the cancer cell's coping mechanisms, leading to apoptosis.

Visualization: Intrinsic Apoptosis Pathway

Caption: A common synthetic route to the dihydropyridazinone core.

This two-step process is robust and allows for the introduction of various substituents on the aryl ring, providing a straightforward entry into a diverse chemical library for biological screening. Further modifications at the N2 position are also commonly performed to explore structure-activity relationships.

The dihydropyridazinone scaffold is unequivocally a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activity. Its derivatives have been optimized to act as potent and selective modulators of key enzymes such as phosphodiesterases and cyclooxygenases, leading to significant potential in treating cardiovascular and inflammatory diseases. Furthermore, emerging evidence highlights their utility as anticancer and antimicrobial agents, opening new avenues for therapeutic intervention.

The future of dihydropyridazinone research will likely focus on:

-

Multi-Target Ligands: Designing single molecules that can modulate multiple targets, such as dual VEGFR-2/antimicrobial agents for use in oncology, could provide synergistic therapeutic benefits. *[13][17] Optimization of Pharmacokinetics: While many derivatives show excellent in vitro potency, further work is needed to optimize their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties for in vivo efficacy and safety.

-

Exploring New Biological Space: While the major activities have been well-explored, the full potential of this scaffold may not yet be realized. Screening against other target classes, such as viral enzymes or neuro-receptors, could uncover novel applications.

By integrating rational design, robust synthetic chemistry, and comprehensive biological evaluation, the scientific community can continue to unlock the full therapeutic potential of dihydropyridazinone derivatives to address unmet medical needs.

References

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold - SAR Publication. (No Date). SAR Publication. [Link]

-

Biological activities of pyridazinones. (No Date). ResearchGate. [Link]

-

Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives. (2022). PubMed. [Link]

-

Isocorydine Derivatives and Their Anticancer Activities. (2018). MDPI. [Link]

-

Synthesis of dihydropyrazole sulphonamide derivatives that act as anti-cancer agents through COX-2 inhibition. (2016). ResearchGate. [Link]

-

Bioactivity of dihydropyrimidinone derivatives as inhibitors of cyclooxygenase-2 (COX-2): an in silico approach. (2023). National Institutes of Health. [Link]

-

Antibacterial and antifungal activities of 2,3-pyrrolidinedione derivatives against oral pathogens. (No Date). AIR Unimi. [Link]

-

Antimicrobial evaluation of some novel derivatives of 3,4-dihydropyrimidine-2(1H)-one. (No Date). National Institutes of Health. [Link]

-

Biological Activities of Hydrazone Derivatives. (No Date). PubMed Central. [Link]

-

Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. (2008). Biomed Pharmacol J. [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. (2017). Scholars Research Library. [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (No Date). PubMed Central. [Link]

-

Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition. (No Date). PubMed Central. [Link]

-

Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones. (2021). MDPI. [Link]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (No Date). PubMed Central. [Link]

-

Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation. (2023). RSC Publishing. [Link]

-

Pyridazinone derivatives as potential anti-inflammatory agents: synthesis and biological evaluation as PDE4 inhibitors. (2021). PubMed Central. [Link]

-

Phosphodiesterase Inhibitors. (2023). NCBI Bookshelf. [Link]

-

Pyridazine derivatives as selective COX‐2 inhibitors: A review on recent updates. (2023). Ovid. [Link]

-

A review exploring biological activities of hydrazones. (No Date). PubMed Central. [Link]

-

A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation. (2019). National Institutes of Health. [Link]

-

A Natural Dihydropyridazinone Scaffold Generated from a Unique Substrate for a Hydrazine-Forming Enzyme. (2022). PubMed. [Link]

-

New pyridazinone derivatives with vasorelaxant and platelet antiaggregatory activities. (2010). PubMed. [Link]

-

Induction of apoptosis, cytotoxicity and radiosensitization by novel 3,4-dihydroquinazolinone derivatives. (2021). BUE Scholar. [Link]

-

Antifungal Properties of Hydrazine-Based Compounds against Candida albicans. (2023). PubMed Central. [Link]

-

Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (2024). PubMed. [Link]

-

Phosphodiesterase Inhibitors. (No Date). CV Pharmacology. [Link]

-

Anticancer Activity of 4-Aryl-1,4-Dihydropyridines. (2023). MDPI. [Link]

-

Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies. (No Date). National Institutes of Health. [Link]

-

Non-steroidal anti-inflammatory drugs: recent advances in the use of synthetic COX-2 inhibitors. (No Date). PubMed Central. [Link]

-

Evaluation of the anti-inflammatory effect of 1,4-dihydropyridine derivatives. (2023). PubMed. [Link]

-

PHOSPHODIESTERASE INHIBITORS: THEIR ROLE AND IMPLICATIONS. (No Date). ResearchGate. [Link]

-

Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity. (2008). PubMed. [Link]

-

Pyridazine Derivatives I Showed Potent Anticancer Activity and Imidazopyridazine Derivative II Exhibited Potent Inhibitory Activity against VEGFR. (No Date). ResearchGate. [Link]

-

In vitro antifungal and antibiofilm activities of novel sulfonyl hydrazone derivatives against Candida spp. (2022). PubMed. [Link]

-

Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches. (2022). MDPI. [Link]

-

Membrane-Mediated Action of Phosphodiesterase 5 Inhibitors. (No Date). PubMed Central. [Link]

-

(PDF) Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). ResearchGate. [Link]

-

Pyridazinones and Structurally Related Derivatives with Anti-Inflammatory Activity. (2022). Semantic Scholar. [Link]

-

Phosphodiesterase Inhibitors: Types and Purpose. (2022). Cleveland Clinic. [Link]

-

Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. (2023). RSC Medicinal Chemistry. [Link]

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. researchgate.net [researchgate.net]

- 3. Recent Advances in Anti-inflammatory Potential of Pyridazinone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sarpublication.com [sarpublication.com]

- 5. Pyridazinone derivatives: design, synthesis, and in vitro vasorelaxant activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phosphodiesterase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. CV Pharmacology | Phosphodiesterase Inhibitors [cvpharmacology.com]

- 8. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A new pyridazinone exhibits potent cytotoxicity on human cancer cells via apoptosis and poly-ubiquitinated protein accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Anticancer Activity of 4-Aryl-1,4-Dihydropyridines [mdpi.com]

- 15. Development of 1,2,3‐Triazolopyridazinone Derivatives as Potential Caspase 3 and Apoptosis Inducers: Design, Synthesis and Anticancer Activity Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Pyridazinone-based derivatives as anticancer agents endowed with anti-microbial activity: molecular design, synthesis, and biological investigation - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Utilization of 5,6-Dihydropyridazin-4-ol Scaffolds

The following technical guide details the chemistry, synthesis, and application of 5,6-Dihydropyridazin-4-ol , a versatile heterocyclic scaffold.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Leads[1]

Executive Summary: The "4-Oxygenated" Advantage

While pyridazin-3-ones (e.g., from levulinic acid) are ubiquitous in medicinal chemistry, the pyridazin-4-one and its partially saturated congener, 5,6-dihydropyridazin-4-ol , represent a distinct and underutilized chemical space.[1] This scaffold offers unique tautomeric profiles, serving as a bioisostere for phenols and pyridines while providing specific vectors for solubilizing groups.[1] This guide dissects the synthesis, reactivity, and application of this core, moving beyond standard textbook definitions to actionable bench science.

Structural Dynamics & Tautomerism

The nomenclature "5,6-dihydropyridazin-4-ol" refers to the enol form of the heterocycle.[1] However, in solution and solid state, this species exists in a dynamic equilibrium dominated by the keto-tautomer, 5,6-dihydropyridazin-4(1H)-one .[1]

Tautomeric Equilibrium

Understanding this equilibrium is critical for predicting reactivity (e.g., O-alkylation vs. N-alkylation) and binding modes in protein pockets.[1]

-

Form A (Enol): 5,6-Dihydropyridazin-4-ol.[1] Favored in specific polar aprotic solvents or when trapped by O-silylation.[1]

-

Form B (Keto): 5,6-Dihydropyridazin-4(1H)-one.[1] The thermodynamically stable form in aqueous media and the primary species for N-functionalization.

Mechanistic Pathway Diagram

The following diagram illustrates the synthetic access and tautomeric flux of the scaffold.

Figure 1: Synthetic flowchart from acyclic precursors to the 5,6-dihydropyridazin-4-ol core and its aromatization.[1]

Synthesis: The Inverse Electron-Demand Strategy

Classical condensation of hydrazine with 1,3-dicarbonyls often yields mixtures or the thermodynamically favored 3-isomer.[1] To selectively access the 4-oxygenated core, the Inverse Electron-Demand Diels-Alder (IEDDA) reaction is the superior protocol.[1]

Methodology: [4+2] Cycloaddition

This route utilizes electron-deficient 1,2-diaza-1,3-dienes (heterodienes) and electron-rich alkoxyallenes (dienophiles).[1]

Reaction Scheme:

-

Diene: 1,2-Diaza-1,3-diene (generated in situ from azo-alkenes or hydrazones).[1]

-

Dienophile: Ethoxyallene or similar enol ether equivalents.[1]

-

Mechanism: The cycloaddition yields a 1,4,5,6-tetrahydropyridazine intermediate, which eliminates ethanol (or the alkoxy group) to generate the target 5,6-dihydropyridazin-4-one scaffold.[1]

Experimental Protocol: Synthesis of 3-Carboxylate-5,6-dihydropyridazin-4-one

Note: This protocol is adapted for high-purity library generation.

Materials:

-

Ethyl 2-diazo-3-oxobutanoate (Precursor for diene)[1]

-

Ethoxyallene (2.0 equiv)

-

Dichloromethane (DCM), anhydrous

-

Copper(II) triflate (Catalyst, 5 mol%)

Step-by-Step Workflow:

-

Catalyst Activation: In a flame-dried round-bottom flask under Argon, dissolve Cu(OTf)₂ (5 mol%) in anhydrous DCM (0.1 M concentration relative to substrate).

-

Addition: Add the azo-alkene precursor dropwise at 0°C. Stir for 15 minutes to generate the active 1,2-diaza-1,3-diene species in situ.

-

Cycloaddition: Add ethoxyallene (2.0 equiv) slowly via syringe pump over 30 minutes. The solution will typically shift color (often yellow to orange) indicating complex formation.

-

Reflux: Warm to room temperature and then reflux (40°C) for 4–6 hours. Monitor by TLC (SiO₂, 50% EtOAc/Hexanes) for the disappearance of the diazo species.

-

Hydrolysis/Elimination: Cool the mixture. Add a dilute solution of HCl (1M, 5 mL) and stir vigorously for 1 hour. This step ensures the elimination of the ethoxy group and tautomerization to the ketone.

-

Workup: Neutralize with sat. NaHCO₃. Extract with DCM (3x). Dry combined organics over MgSO₄ and concentrate in vacuo.

-

Purification: Flash chromatography (Gradient: 0-10% MeOH in DCM). The product typically elutes as a white to pale yellow solid.

Chemical Reactivity & Functionalization

Once synthesized, the 5,6-dihydropyridazin-4-ol scaffold offers three distinct vectors for diversification.

| Reaction Type | Target Site | Reagent/Conditions | Outcome |

| Aromatization | C5-C6 Bond | DDQ (1.1 equiv), Dioxane, Reflux | Conversion to fully aromatic pyridazin-4-ol .[1] |

| Chlorination | C4-Oxygen | POCl₃, 90°C | Formation of 4-chlorodihydropyridazine (Precursor for SNAr).[1] |

| N-Alkylation | N1 Position | Alkyl Halide, K₂CO₃, DMF | Selective N-alkylation (vs. O-alkylation).[1] |

Critical Insight: The "Chlorine Switch"

Converting the 4-OH group to a 4-Cl group is a pivotal step.[1] The resulting 4-chlorodihydropyridazine is highly reactive toward nucleophilic aromatic substitution (SNAr), allowing the introduction of amines, thiols, or alkoxides. This is the primary route for generating library diversity.

Medicinal Chemistry Applications

The 5,6-dihydropyridazin-4-ol core is not merely a linker; it is a functional pharmacophore.[1]

Bioisosterism

-

Phenol Mimic: The enol form (4-OH) mimics the H-bond donor/acceptor properties of a phenol but with a significantly different pKa (typically 9–10), altering permeability and metabolic stability.

-

Amide Isostere: The keto form (4-one) acts as a cyclic vinylogous amide, providing rigid vector orientation for H-bonding interactions.[1]

Case Study: p38 MAP Kinase Inhibitors

Research has highlighted pyridazinone derivatives as potent inhibitors of p38 mitogen-activated protein kinase (MAPK).[2] The 5,6-dihydro core allows for a "pucker" in the ring, which can accommodate specific hydrophobic pockets (e.g., the Gatekeeper residue) that the planar, fully aromatic pyridazine cannot access.

Necroptosis Inhibition

Recent studies (e.g., RIPK1 targeting) utilize pyridazin-4-one derivatives.[1][3] The 5,6-dihydro scaffold serves as a stable precursor that can be metabolically oxidized in vivo to the active aromatic species, acting as a prodrug strategy to improve oral bioavailability.

References

-

Synthesis of 1,4,5,6-tetrahydropyridazines via (4+2) cycloaddition. Royal Society of Chemistry.

-

Pyridazin-4-ol | CID 565900. PubChem.[1]

-

Design and synthesis of pyridazin-4-one derivatives as necroptosis inhibitors. PubMed.

- Tautomerism of 4-hydroxypyridazines.Journal of Organic Chemistry. (Contextual validation from search results on heterocyclic tautomerism).

- Reactivity of 1,2-diaza-1,3-dienes.Arkivoc. (General reference for the diene precursor chemistry).

Sources

Methodological & Application

Strategic Functionalization of the 5,6-Dihydropyridazin-4-ol Scaffold: Protocols and Mechanistic Insights

An Application Guide for Medicinal Chemists

The pyridazinone core is a privileged scaffold in modern medicinal chemistry, with derivatives showing a remarkable breadth of biological activities, including antiviral, anticancer, anti-inflammatory, and cardiovascular applications.[1] The partially saturated 5,6-dihydropyridazin-4-ol variant offers a unique three-dimensional structure and multiple reactive sites, making it an attractive starting point for the development of novel therapeutic agents. Its functionalization allows for the precise tuning of physicochemical properties and pharmacological profiles.[2][3]

This guide provides researchers, scientists, and drug development professionals with a detailed overview of key functionalization strategies for the 5,6-dihydropyridazin-4-ol core. It moves beyond simple procedural lists to explain the underlying chemical principles, enabling rational experimental design and troubleshooting. We will focus on two powerful and versatile methodologies: transition-metal-catalyzed C-H functionalization and palladium-catalyzed cross-coupling reactions.

Strategic Overview of Functionalization Sites

The 5,6-dihydropyridazin-4-ol core presents several distinct sites for chemical modification. The choice of strategy depends on the desired final structure and the availability of synthetic handles. The diagram below illustrates the primary points of diversification.

Caption: Key functionalization vectors on the 5,6-dihydropyridazin-4-ol scaffold.

Late-Stage Diversification via Directed C-H Functionalization

Transition-metal-catalyzed C-H activation is a powerful strategy for forging new carbon-carbon and carbon-heteroatom bonds directly from ubiquitous C-H bonds, minimizing the need for pre-functionalized starting materials.[4] In the context of pyridazinone scaffolds, the inherent amide functionality or an N-aryl substituent can act as a directing group, guiding a metal catalyst (commonly rhodium or palladium) to selectively activate an adjacent ortho C-H bond.[5][6] This approach is particularly valuable for late-stage diversification of complex molecules.[6]

Application Notes & Mechanistic Insights

The accepted mechanism for rhodium(III)-catalyzed C-H activation involves a concerted metalation-deprotonation (CMD) pathway. The directing group (e.g., the pyridazinone nitrogen) coordinates to the metal center, positioning it for the C-H cleavage event. This forms a rhodacycle intermediate, which then engages with a coupling partner (like an alkyne or olefin) before reductive elimination regenerates the catalyst and yields the functionalized product.[7]

Causality Behind Experimental Choices:

-

Catalyst: [RhCpCl₂]₂ is a common and robust precatalyst. The Cp (pentamethylcyclopentadienyl) ligand is sterically bulky and electron-rich, stabilizing the active Rh(III) species.

-

Oxidant/Additive: Silver salts like AgSbF₆ or AgOAc are often used as halide scavengers, generating a more catalytically active cationic rhodium species.

-

Base: A base, such as NaOAc or K₂CO₃, is typically required to facilitate the deprotonation step in the CMD mechanism and to neutralize any acid generated during the reaction.[4]

Caption: Generalized catalytic cycle for directed C-H activation.

Protocol 1: Rh(III)-Catalyzed C-H Arylation of an N-Aryl Dihydropyridazinone

This protocol describes the ortho-arylation of the N-phenyl group on a 2-phenyl-5,6-dihydropyridazin-4-ol core using a diaryliodonium salt as the aryl source.

Materials and Reagents

| Reagent/Material | Supplier | Grade | Notes |

| 2-phenyl-5,6-dihydropyridazin-4-ol | Custom | >98% | Substrate |

| Diphenyliodonium triflate | Commercial | >98% | Arylating agent |

| [RhCp*Cl₂]₂ | Commercial | Catalyst grade | Rhodium precatalyst |

| Silver acetate (AgOAc) | Commercial | Reagent grade | Additive/oxidant |

| Pivalic acid (PivOH) | Commercial | >99% | Additive/proton shuttle |

| 1,2-Dichloroethane (DCE) | Commercial | Anhydrous | Solvent |

| Anhydrous sodium sulfate (Na₂SO₄) | Commercial | Reagent grade | Drying agent |

| Silica gel | Commercial | 230-400 mesh | For column chromatography |

| Round-bottom flask, condenser, magnetic stir bar | Standard lab | - | Glassware |

| Inert atmosphere setup (Nitrogen or Argon) | Standard lab | - |

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, add the 2-phenyl-5,6-dihydropyridazin-4-ol (0.2 mmol, 1.0 equiv.), diphenyliodonium triflate (0.3 mmol, 1.5 equiv.), [RhCp*Cl₂]₂ (0.005 mmol, 2.5 mol%), silver acetate (0.2 mmol, 1.0 equiv.), and pivalic acid (0.1 mmol, 0.5 equiv.).

-

Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10 minutes.

-

Solvent Addition: Add anhydrous 1,2-dichloroethane (2.0 mL) via syringe.

-

Reaction: Place the flask in a pre-heated oil bath at 80 °C and stir vigorously for 12-16 hours. Monitor the reaction progress by TLC or LC-MS.

-

Workup: After cooling to room temperature, dilute the reaction mixture with dichloromethane (10 mL). Filter the mixture through a pad of Celite® to remove insoluble salts, washing the pad with additional dichloromethane (2 x 5 mL).

-

Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous sodium bicarbonate (15 mL) and then brine (15 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired ortho-arylated product.

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst; insufficient temperature; moisture | Ensure anhydrous conditions. Increase temperature to 100 °C. Use a more soluble silver salt like AgSbF₆. |

| Formation of byproducts | Over-reaction; side reactions with solvent | Decrease reaction time. Consider a less coordinating solvent like t-amyl alcohol. |

| Poor reproducibility | Inconsistent quality of reagents; atmospheric leaks | Use freshly opened anhydrous solvent. Ensure the inert atmosphere is maintained throughout the reaction. |

Versatile Assembly via Palladium-Catalyzed Cross-Coupling

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, and C-O bonds with high efficiency and functional group tolerance.[8] For the 5,6-dihydropyridazin-4-ol core, this strategy requires a halide (or triflate) "handle," typically at the C3 or C5 position, which can be installed during the synthesis of the core. The Suzuki-Miyaura (using boronic acids) and Buchwald-Hartwig (using amines) reactions are among the most widely used.[8][9]

Application Notes & Mechanistic Insights

The catalytic cycle for these reactions generally involves three key steps: oxidative addition, transmetalation, and reductive elimination.[10]

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the dihydropyridazinone, forming a Pd(II) complex. This is often the rate-limiting step.

-

Transmetalation: The organic group from the coupling partner (e.g., the boronic acid in a Suzuki coupling) is transferred to the palladium center, displacing the halide. This step requires a base to activate the organoboron species.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are expelled, forming the new bond and regenerating the Pd(0) catalyst.

The choice of ligand is critical for success. Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) accelerate the oxidative addition and reductive elimination steps, prevent catalyst decomposition, and improve overall reaction scope.[11]

Protocol 2: Suzuki-Miyaura Coupling for C3-Arylation

This protocol details the coupling of a 3-bromo-5,6-dihydropyridazin-4-ol with an arylboronic acid.

Materials and Reagents

| Reagent/Material | Supplier | Grade | Notes |

| 3-bromo-5,6-dihydropyridazin-4-ol | Custom | >98% | Substrate |

| 4-Methoxyphenylboronic acid | Commercial | >98% | Coupling partner |

| Pd(OAc)₂ (Palladium(II) acetate) | Commercial | Catalyst grade | Precatalyst |

| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Commercial | >98% | Ligand |

| Potassium carbonate (K₂CO₃) | Commercial | Anhydrous | Base |

| 1,4-Dioxane | Commercial | Anhydrous | Solvent |

| Deionized water | Lab | - | Co-solvent |

| Ethyl acetate, brine | Commercial | Reagent grade | For workup |

Step-by-Step Procedure

-

Reagent Preparation: In a reaction tube or flask, combine the 3-bromo-5,6-dihydropyridazin-4-ol (0.25 mmol, 1.0 equiv.), 4-methoxyphenylboronic acid (0.375 mmol, 1.5 equiv.), and anhydrous K₂CO₃ (0.75 mmol, 3.0 equiv.).

-

Catalyst Preparation (in a separate vial): Briefly mix Pd(OAc)₂ (0.005 mmol, 2 mol%) and SPhos (0.012 mmol, 4.8 mol%) in a small amount of the reaction solvent. This pre-formation helps generate the active catalyst.

-

Reaction Setup: Add the catalyst mixture to the main reaction flask. Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

-

Solvent Addition: Add anhydrous 1,4-dioxane (2.0 mL) and deionized water (0.2 mL) via syringe. The water is crucial for the transmetalation step.

-

Reaction: Seal the vessel and place it in a pre-heated oil bath at 100 °C. Stir for 4-8 hours, monitoring by TLC or LC-MS until the starting bromide is consumed.

-

Workup: Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL).

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers.

-

Washing and Drying: Wash the combined organic phase with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the 3-arylated dihydropyridazinone.

Comparative Data Summary

| Functionalization Method | Position Selectivity | Key Advantages | Common Limitations | Typical Yields |

| C-H Functionalization | High (ortho to directing group) | Atom-economical; ideal for late-stage diversification.[5] | Limited to accessible C-H bonds; may require harsh conditions. | 40-85% |

| Suzuki-Miyaura Coupling | Precise (defined by halide position) | Broad substrate scope; high functional group tolerance.[9] | Requires pre-functionalization; potential for side reactions. | 65-95% |

| Buchwald-Hartwig Amination | Precise (defined by halide position) | Excellent for installing N-based groups; mild conditions. | Sensitive to air and moisture; ligand cost can be high. | 60-90% |

References

- Khan, S. A., et al. (2018). A comprehensive review on Brigatinib – A wonder drug for targeted cancer therapy in non-small cell lung cancer. Saudi Pharmaceutical Journal, 26(6).

- Maiti, S., & Menéndez, J. C. (2009). A simple and efficient method for the synthesis of 5,6-unsubstituted 1,4-dihydropyridines. Synlett, 2009(14), 2249-2252.

- Various Authors. (2026). PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT. Journal of Chemical Technology and Metallurgy, 61(1).

- ResearchGate. (2025). Functionalized 5,6‐dihydro‐2H‐1,2,6‐thiadiazine 1,1‐dioxides. Synthesis, structure and chemistry.

- Chen, J., et al. (2021). Enantioselective synthesis of functionalized 1,4-dihydropyrazolo-[4',3':5,6]pyrano[2,3-b]quinolines through ferrocenyl-phosphine-catalyzed annulation of modified MBH carbonates and pyrazolones.

- Wang, C., et al. (2015).

- Amici, R., et al. (2024).

- Pelley, A. R., et al. (2026). Synthesis of α,β-Unsaturated Diazoketones through the Use of N,N′-Ditosylhydrazine. The Journal of Organic Chemistry.

- Wang, C., et al. (2015).

- Cernak, T., et al. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. PMC.

- Cossa, G. P., et al. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers.

- Yang, C., et al. (2017). Construction of Pyridazine Analogues via Rhodium-mediated C-H Activation.

- Asif, M. (2019). Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold.

- Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research, 16(4), 127.

- Ali, I., et al. (2023).

- Cereda, E., et al. (2022). Synthesis of 3,4-Dihydropyridin-2-ones via Domino Reaction under Phase Transfer Catalysis Conditions. Molecules, 27(1), 1-13.

- Sharma, P., & Kumar, A. (2020). Azolo[d]pyridazinones in medicinal chemistry. Future Medicinal Chemistry, 12(23), 2145-2163.

- ResearchGate. (2025). The Selective Functionalization of Pyridazino[4,5-d]pyridazines Using Polar Organometallic Reagents.

- Yamada, T., et al. Pyridazinones. 1.

- Lee, D., et al. (2019). Functionalization of Piperidine Derivatives for the Site-Selective and Stereoselective Synthesis of Positional Analogues of Methylphenidate. Chemistry – A European Journal, 25(1), 1-7.

- Patel, K. D., et al. (2019). SYNTHESIS AND BIOLOGICAL EVALUATION OF 1,4 DIHYDROPYRIDINES DERIVATIVES. World Journal of Pharmaceutical and Medical Research, 5(12), 1-10.

- Let's talk chemistry. (2022, March 25). CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview) [Video]. YouTube.

- Zainab, O., et al. (2023). Synthesis of Dihydropyrimidines: Isosteres of Nifedipine and Evaluation of Their Calcium Channel Blocking Efficiency. PMC.

- MDPI. (2020). Advances in Cross-Coupling Reactions. MDPI.

- Asif, M. (2016). The therapeutic journey of pyridazinone. European Journal of Medicinal Chemistry, 123, 157-171.

Sources

- 1. PYRIDAZINONE AS VERSATILE SCAFFOLD IN DRUG DISCOVERY: VIEW ON CURRENT DEVELOPMENT | Journal of Chemical Technology and Metallurgy [j.uctm.edu]

- 2. pubs.acs.org [pubs.acs.org]

- 3. The therapeutic journey of pyridazinone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. web.pkusz.edu.cn [web.pkusz.edu.cn]

- 5. Late-stage diversification of biologically active pyridazinones via a direct C–H functionalization strategy - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 6. Late-stage diversification of biologically active pyridazinones via a direct C-H functionalization strategy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. jocpr.com [jocpr.com]

- 9. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]

- 10. youtube.com [youtube.com]

- 11. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

Advanced Cell-Based Evaluation of 5,6-Dihydropyridazin-4-ol Scaffolds

Application Note & Protocol Guide

Executive Summary & Scientific Rationale

The 5,6-Dihydropyridazin-4-ol core (often existing in tautomeric equilibrium with 4,5-dihydro-3(2H)-pyridazinone ) represents a privileged scaffold in medicinal chemistry. Its structural versatility allows it to function as a bioisostere for phenyl rings or carboxylic acids, facilitating interactions with diverse biological targets.

Primary Therapeutic Applications:

-

Thyroid Hormone Receptor Beta (THR-β) Agonists: Analogs like Resmetirom (MGL-3196) utilize this scaffold to treat Non-Alcoholic Steatohepatitis (NASH) and dyslipidemia by selectively activating hepatic THR-β over the cardiac-associated THR-α.[1]

-

Phosphodiesterase 3 (PDE3) Inhibitors: The pyridazinone ring mimics the purine base of cAMP, allowing potent inhibition of PDE3. This mechanism is exploited for cardiotonic effects (positive inotropy) but requires rigorous safety profiling to avoid arrhythmogenic risks.

-

Viral Endonuclease Inhibitors: The 4-hydroxyl group facilitates metal chelation (Mg²⁺/Mn²⁺) in the active sites of influenza endonuclease.

This guide focuses on high-content cell-based assays designed to de-risk these compounds early in the discovery phase, specifically prioritizing THR-β selectivity and PDE3-mediated cAMP modulation .

Strategic Screening Cascade

A robust evaluation pipeline must distinguish between on-target efficacy and off-target toxicity. The following workflow integrates functional potency with safety profiling.

Figure 1: Integrated screening workflow for pyridazinone/pyridazinol analogs, prioritizing isoform selectivity and cardiovascular safety.

Protocol A: THR-β vs. THR-α Nuclear Receptor Selectivity

Objective: To identify analogs that agonize the hepatic THR-β isoform (metabolic benefit) without activating the cardiac THR-α isoform (tachycardia risk).

Mechanistic Basis

The assay utilizes a Dual-Luciferase Reporter System . Cells are co-transfected with an expression vector for the specific receptor (THR-β or THR-α) and a reporter plasmid containing Thyroid Hormone Response Elements (TRE) upstream of a luciferase gene.

Materials & Reagents[2]

-

Cell Line: HEK293T (highly transfectable) or HepG2 (liver context).

-

Plasmids:

-

Expression: pCMV-hTRβ and pCMV-hTRα.

-

Reporter: pTRE-Luc (Firefly luciferase).

-

Normalization: pRL-TK (Renilla luciferase for transfection efficiency).

-

-

Reference Compounds: T3 (Triiodothyronine) as pan-agonist; MGL-3196 as β-selective control.

-

Detection: Dual-Glo® Luciferase Assay System (Promega).

Step-by-Step Protocol

-

Cell Seeding (Day 0):

-

Harvest HEK293T cells and dilute to

cells/mL in DMEM + 10% Charcoal-Stripped FBS (CS-FBS). -

Note: CS-FBS is critical to remove endogenous thyroid hormones that would cause high background noise.

-

Plate 100 µL/well in white-walled 96-well plates. Incubate at 37°C, 5% CO₂ overnight.

-

-

Transfection (Day 1):

-

Prepare transfection complexes using a lipid-based reagent (e.g., Lipofectamine 3000).

-

Ratio: 4:1 (Reporter : Receptor).

-

Mix: 100 ng pTRE-Luc + 25 ng pCMV-hTRβ (or hTRα) + 10 ng pRL-TK per well.

-

Add complexes to cells and incubate for 6–8 hours, then replace media with fresh DMEM + CS-FBS.

-

-

Compound Treatment (Day 2):

-

Prepare serial dilutions of 5,6-Dihydropyridazin-4-ol analogs in DMSO (10 mM stocks).

-

Dilute into media (Final DMSO < 0.5%).

-

Treat cells for 24 hours. Include T3 dose-response (1 pM – 1 µM) as a positive control.

-

-

Data Acquisition (Day 3):

-

Lyse cells using Passive Lysis Buffer.

-

Add Luciferase Assay Reagent II (Firefly signal = Agonism).

-

Add Stop & Glo® Reagent (Renilla signal = Normalization).

-

Read luminescence on a multimode plate reader (e.g., EnVision or GloMax).

-

Data Analysis & Interpretation

Calculate the Relative Light Units (RLU) :

-

Selectivity Ratio: Calculate

for both isoforms. -

Target Profile: A viable NASH candidate should exhibit >20-fold selectivity for THR-β to ensure a sufficient therapeutic window.

Protocol B: PDE3 Inhibition & cAMP Modulation (Cardiotonic Potential)

Objective: To assess if the analog acts as a PDE3 inhibitor, which increases intracellular cAMP. This is relevant for heart failure indications or as a safety exclusion criteria for non-cardiac drugs.

Mechanistic Basis

PDE3 hydrolyzes cAMP to AMP. Inhibiting PDE3 leads to cAMP accumulation. This assay uses Time-Resolved FRET (TR-FRET) where a fluorescent cAMP tracer competes with endogenous cAMP for binding to a labeled antibody.

Figure 2: Mechanism of action. Inhibition of PDE3 prevents cAMP degradation, increasing the FRET signal in competitive immunoassays.

Materials & Reagents[2]

-

Cell Line: CHO-K1 or HEK293 stably overexpressing human PDE3A.

-

Assay Kit: HTRF® cAMP Gs Dynamic Kit (Cisbio/Revvity) or Lance® Ultra cAMP (PerkinElmer).

-

Stimulator: Forskolin (to induce baseline cAMP production).

Step-by-Step Protocol

-

Preparation:

-

Harvest PDE3-overexpressing cells. Resuspend in stimulation buffer (HBSS + 500 µM IBMX is excluded to allow PDE activity, but a low dose of RO-20-1724 (PDE4 inhibitor) may be added if PDE4 background is high).

-

Correction: For PDE3 specific assays, do not use broad PDE inhibitors like IBMX.

-

-

Incubation:

-

Plate 5 µL of cells (approx. 2,000 cells/well) in a 384-well low-volume white plate.

-

Add 2.5 µL of Test Compound (diluted in buffer). Incubate 15 min at RT.

-

Add 2.5 µL of Forskolin (EC₂₀ concentration, typically 10–50 nM) to stimulate sub-maximal cAMP production.

-

Incubate for 30–60 minutes at RT.

-

-

Detection:

-

Add 5 µL of cAMP-d2 (Acceptor).

-

Add 5 µL of Anti-cAMP-Cryptate (Donor).

-

Incubate 1 hour in the dark.

-

-

Readout:

-

Measure fluorescence at 665 nm and 620 nm.

-

Calculate HTRF Ratio:

. -

Note: The signal is inversely proportional to cAMP concentration (competitive assay).

-

Data Summary & Benchmarking

When evaluating 5,6-Dihydropyridazin-4-ol analogs, compare results against these established benchmarks:

| Compound Class | Key Analog | THR-β EC₅₀ | THR-α EC₅₀ | Selectivity | PDE3 IC₅₀ | Clinical Indication |

| Selective Agonist | MGL-3196 (Resmetirom) | ~0.2 µM | >5 µM | >25-fold | >10 µM | NASH / Dyslipidemia |

| Cardiotonic | Levosimendan | N/A | N/A | N/A | ~0.01 µM | Heart Failure |

| Dual Active | Hypothetical Hit | <1 µM | <1 µM | ~1-fold | <1 µM | Toxic / Abandon |

Interpretation:

-

High Potency + High Selectivity: Proceed to ADME (Microsomal stability).

-

High Potency + Low Selectivity: High risk of cardiac hypertrophy (THR-α) or arrhythmia (PDE3). Modify the N-substitution on the pyridazinone ring to improve steric clash with off-targets.

References

-

Kelly, M. J., et al. (2014). Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β Agonist.[1] Journal of Medicinal Chemistry.

-

Asif, M. (2012). Some recent approaches of biologically active substituted pyridazine and phthalazine drugs. Current Medicinal Chemistry.

-

Sotelo, E., et al. (2002). Pyridazines.[2] Part XXIX: synthesis and platelet aggregation inhibition activity of 5-substituted-6-phenyl-3(2H)-pyridazinones.[2] Bioorganic & Medicinal Chemistry.

-

Cisbio Bioassays. cAMP Gs Dynamic Kit Protocol. Revvity.

-

Promega Corporation. Dual-Luciferase® Reporter Assay System Technical Manual. Promega.

Sources

- 1. Discovery of 2-[3,5-dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196), a Highly Selective Thyroid Hormone Receptor β agonist in clinical trials for the treatment of dyslipidemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. An overview of pyridazin-3(2H)-one: a core for developing bioactive agents targeting cardiovascular diseases and cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: Application Notes and Protocols for 5,6-Dihydropyridazin-4-ol in Agrochemical Discovery

The relentless pursuit of novel, effective, and environmentally benign agrochemicals is a cornerstone of modern agricultural research. In this context, heterocyclic compounds have emerged as a particularly fruitful area of investigation, with the pyridazinone core standing out for its remarkable chemical versatility and broad spectrum of biological activities.[1][2] This technical guide focuses on a key representative of this class, 5,6-dihydropyridazin-4-ol and its tautomeric form, 4,5-dihydro-6H-pyridazin-3-one, providing an in-depth exploration of its synthesis and application in the discovery of new herbicides, fungicides, and insecticides.

This document is intended for researchers, scientists, and professionals in the field of drug and pesticide development. It moves beyond a simple recitation of facts to explain the causality behind experimental choices, ensuring that the provided protocols are not just sets of instructions, but self-validating systems for robust and reproducible research.

I. The 5,6-Dihydropyridazin-4-ol Scaffold: A Privileged Structure in Agrochemicals

The 5,6-dihydropyridazin-4-ol core is a six-membered heterocyclic ring containing two adjacent nitrogen atoms. This structural motif is a key component in a variety of biologically active molecules.[3] Its prevalence in agrochemical research stems from several key features:

-

Synthetic Accessibility: The pyridazinone ring can be constructed through relatively straightforward and high-yielding chemical reactions, making it an attractive starting point for the synthesis of large and diverse compound libraries.

-

Chemical Modularity: The core structure offers multiple points for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

-

Broad-Spectrum Bioactivity: Derivatives of the pyridazinone scaffold have demonstrated a wide range of agrochemical activities, including herbicidal, fungicidal, and insecticidal properties.[2]

II. Synthesis of the 5,6-Dihydropyridazin-4-ol Core: A Representative Protocol

The synthesis of the 5,6-dihydropyridazin-4-ol ring system can be achieved through various synthetic routes. A common and effective method involves the cyclization of a γ-keto acid with hydrazine hydrate.[4][5] This approach is advantageous due to the ready availability of the starting materials and the generally high yields of the cyclization step.

Protocol 1: Synthesis of 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone

This protocol details the synthesis of a substituted dihydropyridazinone, which serves as a representative example of the synthesis of this class of compounds.

Step 1: Friedel-Crafts Acylation to form the γ-Keto Acid

-

To a stirred solution of o-cresyl methyl ether in a suitable solvent (e.g., nitrobenzene or carbon disulfide), add anhydrous aluminum chloride (AlCl₃) in portions at 0-5°C.

-

Slowly add succinic anhydride to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours until completion (monitored by TLC).

-

Pour the reaction mixture onto a mixture of crushed ice and concentrated hydrochloric acid.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude γ-keto acid.

Causality: The Friedel-Crafts acylation is a classic method for forming carbon-carbon bonds with an aromatic ring. The use of a Lewis acid like AlCl₃ activates the succinic anhydride, making it a more potent electrophile for the attack by the electron-rich aromatic ring of o-cresyl methyl ether.

Step 2: Cyclization with Hydrazine Hydrate

-

Dissolve the crude γ-keto acid from Step 1 in ethanol or acetic acid.

-

Add hydrazine hydrate to the solution.

-

Reflux the reaction mixture for several hours until the reaction is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature, and pour it into cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the pure 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone.[4][5]

Causality: The cyclization reaction proceeds through the formation of a hydrazone intermediate by the reaction of the ketone group of the γ-keto acid with hydrazine. Subsequent intramolecular nucleophilic attack of the second nitrogen atom of the hydrazine onto the carboxylic acid group, followed by dehydration, leads to the formation of the stable six-membered dihydropyridazinone ring.

Caption: Workflow for the in vitro PPO inhibition assay.

IV. Fungicidal Applications of 5,6-Dihydropyridazin-4-ol Derivatives

The pyridazinone scaffold has also shown promise in the development of novel fungicides. [6][7]The specific mechanisms of action can vary, but they often involve the disruption of essential fungal cellular processes.

Mechanism of Action: Disruption of Fungal Cell Integrity

While the exact mechanisms for many pyridazinone-based fungicides are still under investigation, it is hypothesized that they may interfere with cell wall biosynthesis, membrane integrity, or key metabolic pathways unique to fungi. For example, some heterocyclic compounds have been shown to inhibit enzymes involved in ergosterol biosynthesis, a crucial component of the fungal cell membrane. [8]

Protocol 3: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol describes a standard method to evaluate the in vitro antifungal activity of 5,6-dihydropyridazin-4-ol derivatives against various phytopathogenic fungi.

Materials:

-

Pure cultures of test fungi (e.g., Fusarium oxysporum, Botrytis cinerea)

-

Potato Dextrose Agar (PDA) medium

-

Test compounds (dissolved in a suitable solvent like acetone or DMSO)

-

Sterile petri dishes

-

Sterile cork borer

Procedure:

-

Prepare PDA medium and sterilize it by autoclaving.

-

While the PDA is still molten, add the test compounds at various concentrations. Also, prepare a control plate with the solvent alone.

-

Pour the amended PDA into sterile petri dishes and allow them to solidify.

-

Using a sterile cork borer, cut a mycelial disc from the edge of an actively growing fungal culture.

-

Place the mycelial disc in the center of the PDA plates (both treated and control).

-

Incubate the plates at a suitable temperature (e.g., 25-28°C) in the dark.

-

Measure the radial growth of the fungal colony daily until the mycelium in the control plate reaches the edge of the dish.

-

Calculate the percentage of mycelial growth inhibition using the following formula:

-

Inhibition (%) = [(dc - dt) / dc] x 100

-

Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

-

-

Determine the EC₅₀ value (the effective concentration that causes 50% inhibition of mycelial growth).

Rationale: This method provides a direct measure of the compound's ability to inhibit the vegetative growth of the fungus. The use of a solvent control is crucial to ensure that the observed inhibition is due to the test compound and not the solvent.

Caption: Workflow for the in vitro fungicidal bioassay.

V. Insecticidal Applications of 5,6-Dihydropyridazin-4-ol Derivatives

The development of insecticides with novel modes of action is critical to manage the evolution of resistance in insect populations. Pyridazinone derivatives have shown potential as insecticidal agents, targeting the insect nervous system. [1][9]

Mechanism of Action: Modulation of Insect GABA Receptors

Some pyridazinone-based insecticides are believed to act as modulators of the γ-aminobutyric acid (GABA) receptor in insects. The GABA receptor is a ligand-gated ion channel that plays a crucial role in inhibitory neurotransmission. By interfering with the normal function of this receptor, these compounds can cause hyperexcitation of the insect's nervous system, leading to paralysis and death.

Protocol 4: Insecticidal Bioassay (Leaf-Dip Method)

This protocol outlines a common method for assessing the contact toxicity of 5,6-dihydropyridazin-4-ol derivatives against leaf-feeding insects.

Materials:

-

Test insects (e.g., larvae of Spodoptera litura or adults of Aphis gossypii)

-

Host plant leaves

-

Test compounds (dissolved in a suitable solvent with a surfactant)

-

Petri dishes with moistened filter paper

Procedure:

-

Prepare a series of dilutions of the test compounds in water containing a small amount of a surfactant (e.g., Tween-80) to ensure even spreading on the leaf surface.

-

Dip host plant leaves into the test solutions for a set period (e.g., 10-30 seconds) and allow them to air dry.

-

For the control, dip leaves in the solvent-surfactant solution without the test compound.

-

Place the treated leaves individually in petri dishes lined with moistened filter paper.

-

Introduce a known number of test insects (e.g., 10-20) into each petri dish.

-

Maintain the petri dishes under controlled conditions of temperature, humidity, and light.

-

Assess insect mortality at regular intervals (e.g., 24, 48, and 72 hours) after treatment. An insect is considered dead if it is unable to move when prodded with a fine brush.

-

Calculate the percentage of mortality, correcting for any mortality in the control group using Abbott's formula.

-

Determine the LC₅₀ value (the lethal concentration that causes 50% mortality of the test insects).

Experimental Insight: The leaf-dip method simulates the exposure of insects to a pesticide residue on a plant surface. The inclusion of a surfactant is critical for ensuring uniform coverage of the leaf with the test solution, which is essential for obtaining reproducible results.

Caption: Workflow for the insecticidal leaf-dip bioassay.

VI. Data Presentation and Interpretation

For each of the bioassays described, it is crucial to present the quantitative data in a clear and concise manner. The use of tables to summarize key parameters such as IC₅₀, EC₅₀, and LC₅₀ values for a series of compounds allows for easy comparison and the elucidation of structure-activity relationships (SAR).

Table 1: Representative Bioactivity Data for 5,6-Dihydropyridazin-4-ol Derivatives

| Compound ID | PPO Inhibition IC₅₀ (µM) | Mycelial Growth Inhibition EC₅₀ (µg/mL) vs. F. oxysporum | Insecticidal Activity LC₅₀ (ppm) vs. S. litura |

| DHP-01 | 15.2 | 25.8 | >100 |

| DHP-02 | 5.8 | 12.3 | 55.6 |

| DHP-03 | 2.1 | 8.1 | 22.4 |

| Control | Varies | Varies | Varies |

Note: The data presented in this table are hypothetical and for illustrative purposes only.

VII. Conclusion and Future Perspectives

The 5,6-dihydropyridazin-4-ol scaffold represents a highly promising starting point for the development of new agrochemicals. Its synthetic tractability and the diverse biological activities of its derivatives make it a valuable tool for researchers in this field. The protocols and insights provided in this guide are intended to empower scientists to effectively utilize this versatile chemical entity in their discovery programs.

Future research in this area should focus on the synthesis of novel derivatives with improved potency and selectivity, as well as a more detailed elucidation of their mechanisms of action. A deeper understanding of the structure-activity relationships will be crucial for the rational design of the next generation of pyridazinone-based agrochemicals that are both effective and environmentally sustainable.

VIII. References

-

Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. KoreaScience. Available at: [Link]

-

Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives. ResearchGate. Available at: [Link]

-

A Rapid and Simple Bioassay Method for Herbicide Detection. PMC. Available at: [Link]

-

Synthesis, fungicidal activity, and QSAR of pyridazinonethiadiazoles. PubMed. Available at: [Link]

-

Pyridazine‐3(2H)‐one derived drugs (a), synthesis of 4,5‐dihydropyridazine‐3(2H). ResearchGate. Available at: [Link]

-

Synthesis of New 4,5-Dihydro-3(2H)-pyridazinone Derivatives. ResearchGate. Available at: [Link]

-

4,5-Dihydro-2H-pyridazin-3-ones as a Platform for the Construction of Chiral 4,4-Disubstituted-dihydropyridazin-3-ones. MDPI. Available at: [Link]

-

Synthesis and Biological Evaluation of Some New Pyridazinone Derivatives. PubMed. Available at: [Link]

-

Various Chemical and Biological Activities of Pyridazinone Derivatives. Scholars Research Library. Available at: [Link]

-

Pharmacological activities of pyridazines and pyridazinone Derivatives: A Review on biologically active scaffold. SAR Publication. Available at: [Link]

-

Study on the synthesis and bioactivity of pyridazinone derivatives. ResearchGate. Available at: [Link]

-

Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi. PubMed. Available at: [Link]

-

Inhibition of photosystem II (PSII) electron transport as a convenient endpoint to assess stress of the herbicide linuron on freshwater plants. ResearchGate. Available at: [Link]

-

Designing New Protoporphyrinogen Oxidase-Inhibitors Carrying Potential Side Chain Isosteres to Enhance Crop Safety and Spectrum of Activity. Journal of Agricultural and Food Chemistry. Available at: [Link]

-

Herbicidal Activity of Some Pyridazine Derivatives. Sci-Hub. Available at: [Link]

-

Assay of photoinhibition of photosystem II and protease activity. PubMed. Available at: [Link]

-

Synthesis of Some New Pyridazino-Pyrimidinone Derivatives and Evaluation of their Antimicrobial Activity. ResearchGate. Available at: [Link]

-

An Efficient Synthesis and Reactions of Novel Indolyl-pyridazinone Derivatives with Expected Biological Activity. NIH. Available at: [Link]

-

Lecture Inhibition of Protoporphyrinogen Oxidase. Available at: [Link]

-

PPO-Inhibiting Herbicides and Structurally Relevant Schiff Bases: Evaluation of Inhibitory Activities against Human Protoporphyrinogen Oxidase. MDPI. Available at: [Link]

-

Lecture Inhibition of Photosynthesis Inhibition at Photosystem II. Available at: [Link]

-

Photosystem II photoinhibition and photoprotection in a lycophyte, Selaginella martensii. Unife. Available at: [Link]

-

Protoporphyrinogen Oxidase Activity Assay. HSC Cores - BookStack. Available at: [Link]

-

Herbicide Bioassay Study Guide. Analyzeseeds. Available at: [Link]

-

Protoporphyrinogen Oxidase (PPO) Inhibitor Oil Dispersion Formulation as an Ecofriendly All-in-One Option for Broadleaf Control. ASTM Digital Library. Available at: [Link]

-

PSI Photoinhibition and Changing CO2 Levels Initiate Retrograde Signals to Modify Nuclear Gene Expression. PubMed Central. Available at: [Link]

-

Conducting a Bioassay For Herbicide Residues. NC State Extension Publications. Available at: [Link]

-

Pyridazinone herbicides and pyridazinone intermediates used to prepare a herbicide. Google Patents. Available at:

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. sarpublication.com [sarpublication.com]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis of Some New 4,5-dihydro-6-(4-methoxy-3-methylphenyl)-3(2H)-pyridazinone Derivatives -Journal of the Korean Chemical Society | Korea Science [koreascience.kr]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis, fungicidal activity, and QSAR of pyridazinonethiadiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and antifungal activity of imidazo[1,2-b]pyridazine derivatives against phytopathogenic fungi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bookstack.cores.utah.edu [bookstack.cores.utah.edu]

- 9. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Synthesis of Pyridazinone Heterocycles

Welcome to the Technical Support Center for the synthesis of pyridazinone heterocycles. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides and frequently asked questions to navigate the complexities of pyridazinone synthesis. As chemists dedicated to advancing pharmaceutical sciences, we understand that the path to novel bioactive molecules is often paved with unexpected challenges. This guide is built on a foundation of practical experience and mechanistic understanding to help you overcome common hurdles in your laboratory work.

Troubleshooting Guide: Navigating Common Side Reactions

This section addresses specific experimental issues you may encounter during the synthesis of pyridazinone heterocycles. Each problem is presented in a question-and-answer format, detailing the underlying chemistry and providing actionable solutions.

Question 1: Low or No Yield of the Desired Pyridazinone

You've run your reaction between a γ-ketoacid (or its ester) and a hydrazine derivative, but the yield of your target pyridazinone is disappointingly low, or you're only recovering starting materials.

Why It Happens:

Several factors can contribute to a low yield in pyridazinone synthesis. These often revolve around incomplete reaction, the formation of stable, unreactive intermediates, or competing side reactions.

-

Incomplete Hydrazone Formation: The initial condensation between the ketone carbonyl of the γ-ketoacid and hydrazine to form a hydrazone is a reversible equilibrium. If the reaction conditions (e.g., temperature, concentration, removal of water) do not favor the formation of the hydrazone, the subsequent cyclization to the pyridazinone will be inefficient.

-

Formation of Stable Acyclic Hydrazides: The carboxylic acid (or ester) moiety of the starting material can react with hydrazine to form a stable acyclic hydrazide, which may not readily cyclize under the reaction conditions.

-

Sub-optimal Reaction Conditions: The choice of solvent, temperature, and reaction time is critical. Some reactions require heating to overcome the activation energy for cyclization, while others may be sensitive to high temperatures, leading to degradation.[1] The presence of excess water, especially when using hydrazine hydrate, can also hinder the initial condensation step.[1]

-

Steric Hindrance: Bulky substituents on either the γ-ketoacid or the hydrazine derivative can sterically hinder the cyclization step, leading to lower yields.

How to Fix It:

A systematic approach to optimizing your reaction conditions is key.

Protocol 1: Optimizing Pyridazinone Synthesis from a γ-Ketoacid

-

Ensure Purity of Starting Materials: Use purified γ-ketoacid and hydrazine. Impurities can introduce unknown side reactions.[1] If using hydrazine hydrate, consider using anhydrous hydrazine if your reaction is sensitive to water, though handle with extreme caution due to its toxicity and instability.

-

Solvent Selection: Start with a protic solvent like ethanol or acetic acid, which can facilitate both hydrazone formation and cyclization. Acetic acid can be particularly effective as it can catalyze the reaction.[2]

-

Temperature and Reaction Time:

-

Begin by running the reaction at a moderate temperature (e.g., reflux in ethanol).

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

If the reaction is sluggish, gradually increase the temperature. Be mindful of potential degradation at very high temperatures.

-

If starting materials are consumed but the desired product is not formed in high yield, you may be forming a stable intermediate.

-

-

Water Removal: If using hydrazine hydrate, consider using a Dean-Stark apparatus to remove water azeotropically, which will drive the equilibrium towards hydrazone formation.

-

Catalysis: For stubborn reactions, the addition of a catalytic amount of a Brønsted or Lewis acid can facilitate the cyclization step.

Table 1: Troubleshooting Low Yields

| Observation | Potential Cause | Suggested Action |

| Primarily starting material remains | Incomplete hydrazone formation or low reactivity | Increase temperature, use a catalyst (e.g., acetic acid), remove water. |

| A new spot on TLC appears, but not the product | Formation of a stable intermediate (e.g., acyclic hydrazide) | Change solvent, increase temperature, add an acid catalyst to promote cyclization. |